molecular formula C9H13BrN2O2 B2583175 Pyridostigmine D6 Bromide

Pyridostigmine D6 Bromide

Cat. No.: B2583175
M. Wt: 267.15 g/mol
InChI Key: VNYBTNPBYXSMOO-TXHXQZCNSA-M
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Description

Pyridostigmine (D6 bromide) is a quaternary ammonium compound and a reversible cholinesterase inhibitor. It is primarily used in the treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease that causes weakness in the skeletal muscles. Pyridostigmine (D6 bromide) is also used to reverse the effects of nondepolarizing muscle relaxants and as a prophylactic agent against nerve gas poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridostigmine (D6 bromide) can be synthesized through a series of chemical reactions involving the methylation of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamate. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like methanol. The reaction conditions include maintaining a temperature range of 20-30°C and a reaction time of several hours to ensure complete methylation .

Industrial Production Methods: In industrial settings, pyridostigmine (D6 bromide) is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Pyridostigmine (D6 bromide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of pyridostigmine, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Pyridostigmine (D6 bromide) has a wide range of scientific research applications:

Mechanism of Action

Pyridostigmine (D6 bromide) exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the neuromuscular junction. By preventing the breakdown of acetylcholine, pyridostigmine (D6 bromide) increases the concentration of acetylcholine, thereby enhancing cholinergic transmission and improving muscle contraction. The molecular targets include acetylcholinesterase and the acetylcholine receptors at the neuromuscular junction .

Properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-bis(trideuteriomethyl)carbamate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i1D3,2D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBTNPBYXSMOO-TXHXQZCNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC1=C[N+](=CC=C1)C)C([2H])([2H])[2H].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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